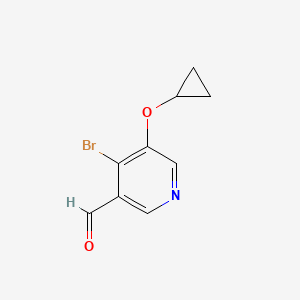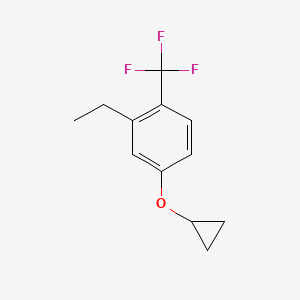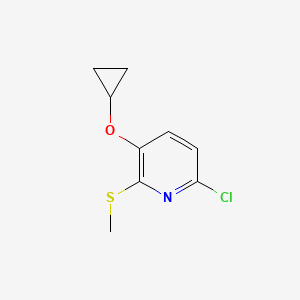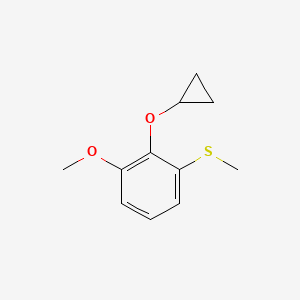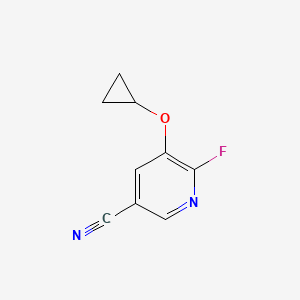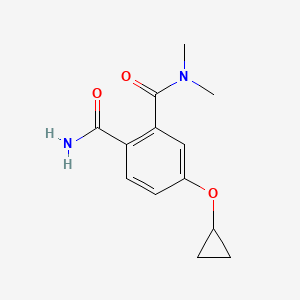
5-Cyclopropoxy-N1,N1-dimethylphthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-N1,N1-dimethylphthalamide is a chemical compound with the molecular formula C13H16N2O3. It consists of 16 hydrogen atoms, 13 carbon atoms, 2 nitrogen atoms, and 3 oxygen atoms . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a phthalamide core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N1,N1-dimethylphthalamide typically involves the reaction of phthalic anhydride with N,N-dimethylamine in the presence of a cyclopropyl alcohol. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-N1,N1-dimethylphthalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-N1,N1-dimethylphthalamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-N1,N1-dimethylphthalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group may play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Cyclopropoxy-N1,N1-dimethylisophthalamide: Similar structure but with an isophthalic core.
5-Cyclopropoxy-N1,N1-dimethylterephthalamide: Similar structure but with a terephthalic core.
Uniqueness
5-Cyclopropoxy-N1,N1-dimethylphthalamide is unique due to its specific phthalamide core and the presence of the cyclopropoxy group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H16N2O3 |
|---|---|
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
4-cyclopropyloxy-2-N,2-N-dimethylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C13H16N2O3/c1-15(2)13(17)11-7-9(18-8-3-4-8)5-6-10(11)12(14)16/h5-8H,3-4H2,1-2H3,(H2,14,16) |
InChI-Schlüssel |
CBAROVIXXILFNE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)OC2CC2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


